2-Methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-Methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with methoxy and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione typically involves the condensation of cyclohexanone with methoxy-substituted benzene derivatives. For example, starting from 1,3-dimethoxybenzene, the compound can be synthesized through a series of reactions including oxidation and condensation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the cyclohexadiene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions can produce hydroquinones .
Scientific Research Applications
2-Methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione involves several molecular targets and pathways:
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Reactive Oxygen Species (ROS) Production: It stimulates the production of ROS, which can damage cellular components and lead to cell death.
Inhibition of Topoisomerases: The compound inhibits topoisomerases I and II, enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
2-Methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as:
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: This compound has a phenyl group instead of methoxy and methoxymethyl groups, leading to different chemical properties and reactivity.
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-: This compound has additional methoxy groups and a methyl group, which can affect its biological activity and chemical reactivity.
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: The presence of bulky tert-butyl groups in this compound can influence its steric properties and reactivity.
Properties
CAS No. |
118297-97-5 |
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Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O4/c1-12-5-6-3-8(11)9(13-2)4-7(6)10/h3-4H,5H2,1-2H3 |
InChI Key |
DSWWFWMDEQVAQG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)C(=CC1=O)OC |
Origin of Product |
United States |
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